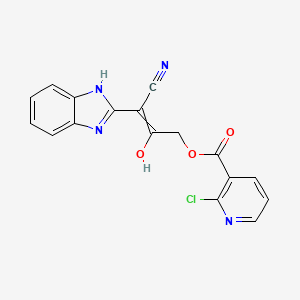

3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-chloropyridine-3-carboxylate

Description

The compound 3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-chloropyridine-3-carboxylate is a heterocyclic organic molecule featuring a fused benzodiazole ring system, a cyano group, and a 2-chloropyridine carboxylate ester moiety. Its structure is characterized by:

- A cyano group at the 3-position, enhancing electron-withdrawing properties and influencing reactivity.

- A 2-chloropyridine-3-carboxylate ester, providing steric bulk and halogen-mediated intermolecular interactions.

Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELXL .

Properties

IUPAC Name |

[3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O3/c18-15-10(4-3-7-20-15)17(24)25-9-14(23)11(8-19)16-21-12-5-1-2-6-13(12)22-16/h1-7,23H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPRSWGZMFVGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=C(COC(=O)C3=C(N=CC=C3)Cl)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- The benzodiazole core in the target compound likely increases planarity compared to the partially saturated imidazopyridine in 2d, affecting crystallinity and melting points.

- The 2-chloropyridine substituent may enhance halogen bonding in crystal packing, whereas 2d’s nitro group promotes dipole interactions .

- Both compounds utilize cyano groups to modulate electronic properties, but 2d’s dicarboxylate esters introduce additional hydrogen-bonding sites .

Crystallographic and Computational Insights

- SHELX Software : The target compound’s structure (if resolved) would require refinement via SHELXL, which supports anisotropic displacement parameters and twin refinement for high-quality crystallographic models .

- Mercury CSD : Comparative analysis of packing motifs (e.g., halogen bonds in the target vs. nitro group interactions in 2d) can be visualized using Mercury’s Materials Module, enabling identification of unique intermolecular patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.